molecular formula C8H7NO2 B193458 3-Hydroxy-4-methoxybenzonitrile CAS No. 52805-46-6

3-Hydroxy-4-methoxybenzonitrile

Cat. No.: B193458
CAS No.: 52805-46-6
M. Wt: 149.15 g/mol
InChI Key: ASQHIJLQYYFUDN-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methoxybenzonitrile is an organic compound with the molecular formula C8H7NO2. It is also known by its IUPAC name, this compound. This compound is characterized by a benzene ring substituted with a hydroxyl group (-OH) at the third position, a methoxy group (-OCH3) at the fourth position, and a nitrile group (-CN) at the first position. It is a derivative of benzonitrile and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-methoxybenzonitrile can be synthesized through several methods. One common method involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile compound. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-methoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-methoxy-4-cyanobenzaldehyde.

    Reduction: The nitrile group can be reduced to form the corresponding amine, 3-hydroxy-4-methoxybenzylamine.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Methoxy-4-cyanobenzaldehyde

    Reduction: 3-Hydroxy-4-methoxybenzylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Hydroxy-4-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways. The nitrile group can also participate in interactions with nucleophilic sites in biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzonitrile: Similar structure but with the hydroxyl and methoxy groups swapped.

    3-Hydroxy-4-methoxybenzaldehyde (Vanillin): Similar structure but with an aldehyde group instead of a nitrile group.

    3-Hydroxy-4-methoxybenzylamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness

3-Hydroxy-4-methoxybenzonitrile is unique due to the presence of both hydroxyl and methoxy groups on the benzene ring, along with the nitrile group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-hydroxy-4-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQHIJLQYYFUDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00406725
Record name 3-hydroxy-4-methoxybenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52805-46-6
Record name 3-Hydroxy-4-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52805-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-hydroxy-4-methoxybenzonitrile
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Record name 3-Hydroxy-4-methoxybenzonitrile
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Synthesis routes and methods I

Procedure details

3-Hydroxy-4-methoxybenzaldehyde (36.7 kg) and sodium formate (30.6 kg) were added to formic acid (96%, 204 kg) and the resultant mixture was heated to approximately 85° C. Hydroxylamine sulphate (21.6 kg) was added in eight equal portions at 30 minute intervals and the mixture was heated to 85° C. for 5 hours. The resultant mixture was cooled to approximately 25° C. and added to a solution of sodium chloride (140 kg) in water (700 liters). The resultant solid was collected by filtration, washed with water and dried to give 3-hydroxy-4-methoxybenzonitrile (34 kg, 94%; Chemical Abstracts Registry Number 5280546-6).
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36.7 kg
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30.6 kg
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140 kg
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700 L
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

First, a mixture of 3-hydroxy-4-methoxy benzaldehyde (25 g, 164.3 mmol), hydroxylamine hydrochloride (13.7 g, 197.2 mmol), and acetic acid sodium salt (27 g, 328.6 mmol) in acetic acid (200 ml) was refluxed overnight. After cooling, the acetic acid was evaporated under reduced pressure. Water was added to the residue and the resulting precipitate was collected by filtration. The crude product was recrystalized to give 3-hydroxy-4-methoxy benzonitrile. (23.54 g, 96%)
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25 g
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27 g
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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